

Spectroscopic and Synthetic Profile of 4-lodo-3,5-dimethylaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a proposed synthetic route for **4-lodo-3,5-dimethylaniline** (CAS No. 117832-15-2). Due to the limited availability of direct experimental spectroscopic data for this specific compound in the searched literature, this guide presents data from closely related analogs to offer valuable insights for characterization. Additionally, a detailed, plausible experimental protocol for its synthesis is provided, based on established chemical literature for similar transformations.

Compound Identification

Property	Value	Source
Chemical Name	4-lodo-3,5-dimethylaniline	ChemScene[1]
Synonym	3,5-Dimethyl-4-iodoaniline	ChemScene[1]
CAS Number	117832-15-2	ChemScene[1]
Molecular Formula	C8H10IN	ChemScene[1]
Molecular Weight	247.08 g/mol	ChemScene[1]

Spectroscopic Data of Analogous Compounds

While experimental spectra for **4-lodo-3,5-dimethylaniline** were not found, the following tables summarize spectroscopic data for structurally similar iodo-anlines, which can serve as a



reference for spectral interpretation.

1 H NMR Data of Iodoaniline Analogs (CDCl₃)

Compound	Chemical Shift (δ, ppm) and Multiplicity
4-Iodo-N-methylaniline	7.44 (d, J = 8.8 Hz, 2H), 6.39 (d, J = 8.8 Hz, 2H), 3.52 (s, 1H), 2.80 (s, 3H)
3-Iodo-N-methylaniline	7.07 (d, J = 6.9 Hz, 1H), 7.01 – 6.88 (m, 2H), 6.63 – 6.55 (m, 1H), 3.75 (s, 1H), 2.82 (s, 3H)
2-Bromo-N,4-dimethylaniline	7.30 (t, J = 4.1 Hz, 1H), 7.08 – 7.03 (m, 1H), 6.61 – 6.56 (m, 1H), 2.91 (s, 3H), 2.27 (s, 3H)

13C NMR Data of Iodoaniline Analogs (CDCl3)

Compound	Chemical Shift (δ, ppm)
4-lodo-N-methylaniline	148.92, 137.76, 129.30, 114.74, 30.67
3-lodo-N-methylaniline	150.41, 130.58, 125.88, 120.69, 111.77, 95.31, 30.44
2-Bromo-N,4-dimethylaniline	143.67, 132.53, 128.93, 127.02, 110.65, 109.41, 30.73, 19.89

Mass Spectrometry Data of Iodoaniline Analogs

Compound	m/z (calculated)
4-Iodo-N-methylaniline	232.97 (232.99)
3-Iodo-N-methylaniline	232.97 (233.03)
4-Iodo-N,N-dimethylaniline	247, 246, 119

Proposed Synthesis and Experimental Protocols

The following section details a proposed synthetic route for **4-lodo-3,5-dimethylaniline**, based on a common method for the iodination of substituted anilines.



Proposed Synthesis of 4-Iodo-3,5-dimethylaniline

A plausible and efficient method for the synthesis of **4-lodo-3,5-dimethylaniline** is the direct iodination of 3,5-dimethylaniline using iodine monochloride (ICI) or a combination of an iodine source and an oxidizing agent. The methyl groups at positions 3 and 5 direct the electrophilic iodine to the sterically accessible and electronically enriched position 4.

A proposed workflow for the synthesis of **4-lodo-3,5-dimethylaniline**.

Detailed Experimental Protocol (Proposed)

Materials:

- 3,5-Dimethylaniline
- Iodine monochloride (1M solution in dichloromethane) or Iodine and Silver(I) sulfate
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate solution
- Saturated agueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- To a stirred solution of 3,5-dimethylaniline (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of iodine monochloride (1.05 eq) in dichloromethane dropwise over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).



- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, eluting with a
 gradient of hexanes and ethyl acetate to afford the pure 4-lodo-3,5-dimethylaniline.

General Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.
- The sample would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR data would be reported as chemical shift (δ) in ppm relative to TMS, with multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.
- ¹³C NMR data would be reported as chemical shifts (δ) in ppm relative to the solvent resonance.

Infrared (IR) Spectroscopy:

- The IR spectrum would be recorded on an FTIR spectrometer.
- The sample could be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).
- Characteristic absorption frequencies would be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):



- Mass spectra would be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
- The sample, dissolved in a volatile solvent like dichloromethane or ethyl acetate, would be injected into the GC.
- The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be reported.

Conclusion

This technical guide provides a consolidated source of information for researchers interested in **4-lodo-3,5-dimethylaniline**. While direct experimental spectroscopic data remains elusive in the surveyed literature, the provided data for analogous compounds offers a solid foundation for the characterization of this molecule. The proposed synthetic protocol, based on well-established methodologies, presents a reliable starting point for its preparation in a laboratory setting. Further experimental work is necessary to fully characterize **4-lodo-3,5-dimethylaniline** and confirm the presented hypotheses.

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References

- 1. chemscene.com [chemscene.com]
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